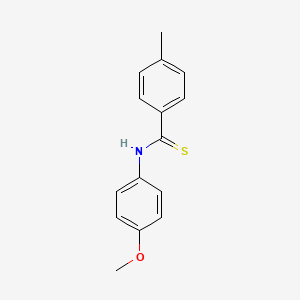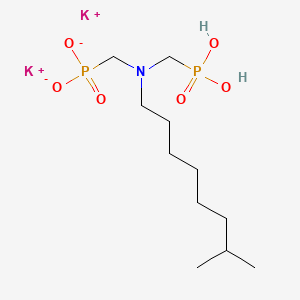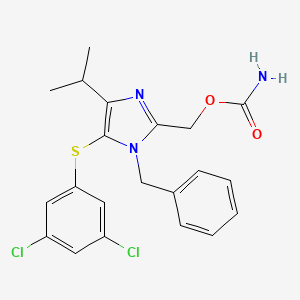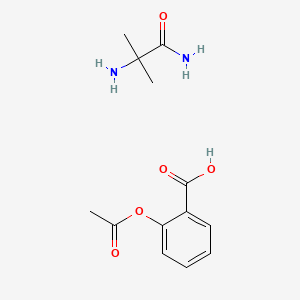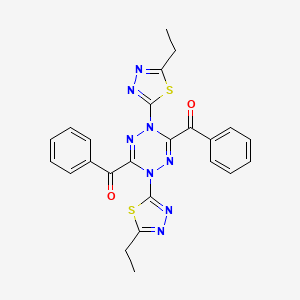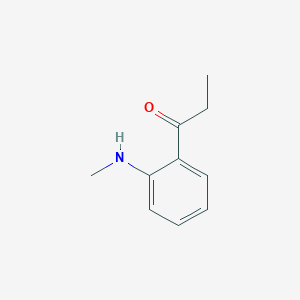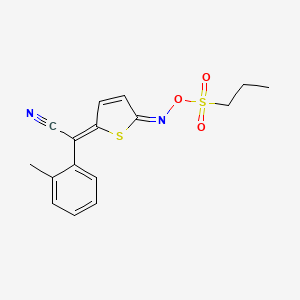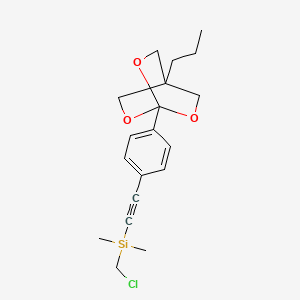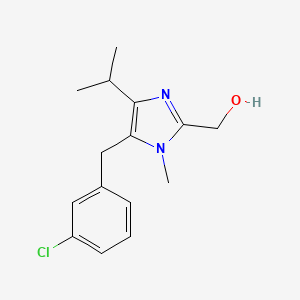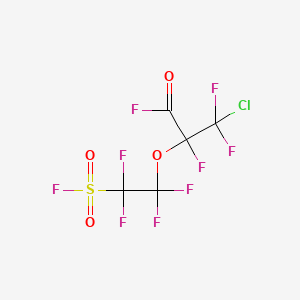
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide is a chemical compound with the molecular formula C4H7N7O2 and a molecular weight of 185.1441 g/mol It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Méthodes De Préparation
The synthesis of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine compounds. One common method involves the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with hydrazine hydrate to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization.
Analyse Des Réactions Chimiques
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxadiazoles, while substitution reactions can yield various substituted triazine derivatives .
Applications De Recherche Scientifique
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria, making it a potential candidate for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . By inhibiting these enzymes, the compound can effectively kill or inhibit the growth of bacteria. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide can be compared with other similar compounds, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide and 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione . These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities. For example, 5-amino-1H-1,2,4-triazole-3-carbohydrazide is known for its high density and thermal stability, while 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential as a novel therapeutic agent .
Propriétés
Numéro CAS |
31253-48-2 |
|---|---|
Formule moléculaire |
C4H7N7O2 |
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
3-hydrazinyl-5-oxo-4H-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-8-3(13)1-2(12)7-4(9-6)11-10-1/h5-6H2,(H,8,13)(H2,7,9,11,12) |
Clé InChI |
LRRUHWFRVYONIN-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=C(NC1=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



